molecular formula C18H24F2N4O3S B10960083 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol

5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10960083
M. Wt: 414.5 g/mol
InChI Key: PSAISKINQCBEHB-UHFFFAOYSA-N
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Description

5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a morpholine group, and difluoromethoxy and ethoxy substituents on a phenyl ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of Substituents: The difluoromethoxy and ethoxy groups can be introduced through nucleophilic substitution reactions, while the morpholine group can be added via amination reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts can be used in these reactions.

Scientific Research Applications

5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

When compared to similar compounds, 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups. Similar compounds may include:

    Triazole Derivatives: Compounds with a triazole ring but different substituents, such as 1,2,4-triazole-3-thiol derivatives.

    Phenyl Derivatives: Compounds with similar phenyl ring substituents but different heterocyclic rings.

    Morpholine Derivatives: Compounds with a morpholine group but different aromatic or heterocyclic rings.

The unique combination of difluoromethoxy, ethoxy, and morpholine groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H24F2N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

3-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H24F2N4O3S/c1-2-26-15-12-13(4-5-14(15)27-17(19)20)16-21-22-18(28)24(16)7-3-6-23-8-10-25-11-9-23/h4-5,12,17H,2-3,6-11H2,1H3,(H,22,28)

InChI Key

PSAISKINQCBEHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NNC(=S)N2CCCN3CCOCC3)OC(F)F

Origin of Product

United States

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